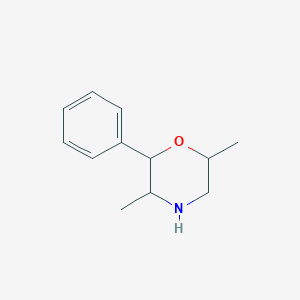
2-Phenyl-3,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3,6-dimethylmorpholine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
1. Stimulant Effects
2-Phenyl-3,6-dimethylmorpholine is structurally related to phenmetrazine, a known central nervous system (CNS) stimulant. Research indicates that it may act as a releaser of monoamine neurotransmitters, particularly dopamine and norepinephrine, leading to increased alertness and energy levels .
2. Appetite Suppression
The compound exhibits significant anorectic effects, making it a candidate for weight management therapies. Studies have shown that it can reduce appetite without substantial impacts on blood pressure or cardiovascular health, distinguishing it from other stimulants that often have more severe side effects .
3. Antidepressant Potential
There is evidence suggesting that this compound may function as a serotonin reuptake inhibitor, potentially providing antidepressant-like effects. However, anecdotal reports indicate that its efficacy may be limited primarily to appetite suppression rather than mood enhancement .
Case Study 1: Appetite Control in Animal Models
In a controlled study involving animal models, this compound was administered to assess its effects on feeding behavior. Results indicated a marked decrease in food intake without significant alterations in locomotor activity or cardiovascular parameters, suggesting a selective action on appetite regulation .
Case Study 2: CNS Stimulation Profile
Another study evaluated the CNS stimulation profile of this compound compared to other stimulants like amphetamines. The findings revealed that while it produced mild stimulation, the side effects were considerably lower than those associated with traditional stimulants, indicating its potential for safer therapeutic use .
Propriétés
Numéro CAS |
92903-00-9 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
3,6-dimethyl-2-phenylmorpholine |
InChI |
InChI=1S/C12H17NO/c1-9-8-13-10(2)12(14-9)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3 |
Clé InChI |
FZEIVUHEODGHML-UHFFFAOYSA-N |
SMILES |
CC1CNC(C(O1)C2=CC=CC=C2)C |
SMILES canonique |
CC1CNC(C(O1)C2=CC=CC=C2)C |
Key on ui other cas no. |
92902-99-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















